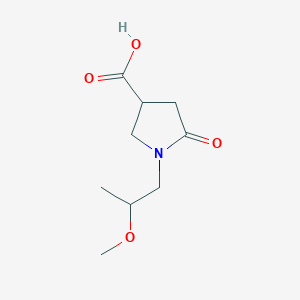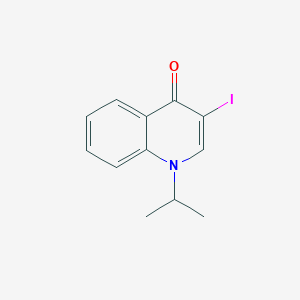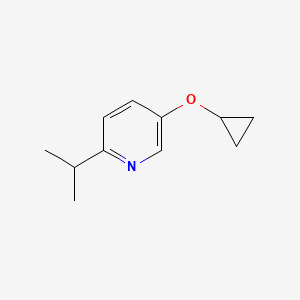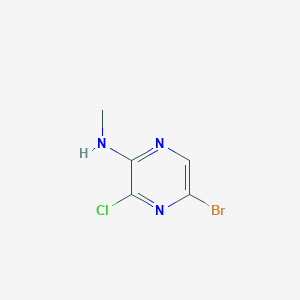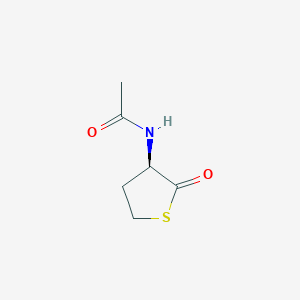
Citiolone, (R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Citiolone, also known as ®-N-(2-Oxothiolan-3-yl)acetamide, is a derivative of the amino acid cysteine. It is primarily used in liver therapy due to its antioxidant properties, which help reduce oxidative stress and inflammation. Citiolone has also been studied for its potential in treating hypothermia as it acts as a hydroxyl free radical scavenger .
准备方法
Synthetic Routes and Reaction Conditions
Citiolone can be synthesized through a single-step reaction. The process involves adding D,L-homocysteine thiolactone hydrochloride to chloroform, followed by the addition of methacryloyl chloride and triethylamine. The mixture is stirred in an ice bath, and the resulting solution is washed, extracted, and dried to obtain Citiolone with a yield of 83.9% .
Industrial Production Methods
While specific industrial production methods for Citiolone are not extensively documented, the synthetic route mentioned above can be scaled up for industrial applications. The use of common reagents and straightforward reaction conditions makes it feasible for large-scale production.
化学反应分析
Types of Reactions
Citiolone undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Substitution: Hydroxy or amine groups are used to open the thiolactone ring.
Major Products Formed
Oxidation: The major products are oxidized derivatives of Citiolone.
Substitution: The products include thiolated compounds formed by the reaction of released thiols with other functional groups.
科学研究应用
Citiolone has diverse applications in scientific research, including:
Chemistry: Used as a thiolation agent and in polymer chemistry for macromolecular engineering.
Biology: Studied for its neuroprotective properties and potential in treating neurodegenerative disorders.
Medicine: Used in liver therapy to reduce oxidative stress and promote liver cell regeneration.
Industry: Applied in the synthesis of complex biochemicals and as a mucolytic and muco-regulating drug.
作用机制
Citiolone exerts its effects primarily through its antioxidant properties. It reduces oxidative stress and inflammation by scavenging free radicals. In liver therapy, Citiolone promotes liver cell regeneration and aids in the synthesis of essential molecules like glutathione . The exact molecular targets and pathways involved are still under investigation, but its role in reducing oxidative stress is well-documented .
相似化合物的比较
Citiolone is unique due to its specific structure and properties. Similar compounds include:
N-Acetylcysteine: Another cysteine derivative with antioxidant properties.
Glutathione: A tripeptide involved in cellular detoxification and antioxidant defense.
Cysteamine: A compound used in the treatment of cystinosis with antioxidant properties.
Citiolone stands out due to its specific application in liver therapy and its potential in treating hypothermia .
属性
CAS 编号 |
183072-09-5 |
|---|---|
分子式 |
C6H9NO2S |
分子量 |
159.21 g/mol |
IUPAC 名称 |
N-[(3R)-2-oxothiolan-3-yl]acetamide |
InChI |
InChI=1S/C6H9NO2S/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m1/s1 |
InChI 键 |
NRFJZTXWLKPZAV-RXMQYKEDSA-N |
手性 SMILES |
CC(=O)N[C@@H]1CCSC1=O |
规范 SMILES |
CC(=O)NC1CCSC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


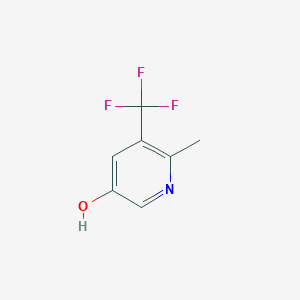
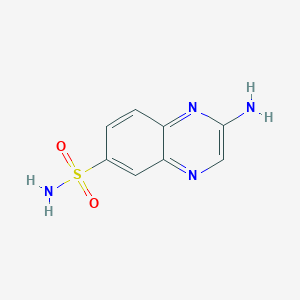


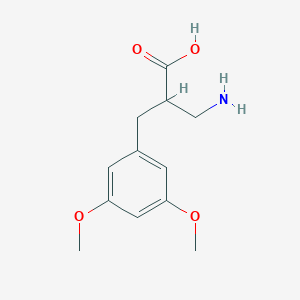
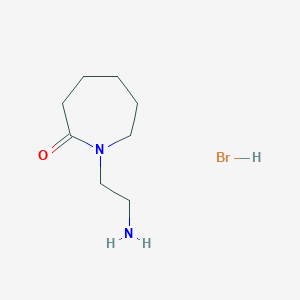
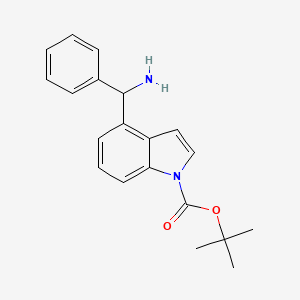
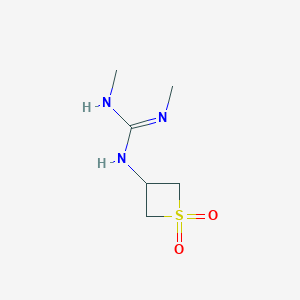
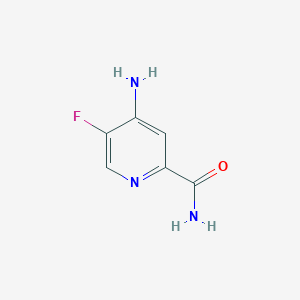
![Methyl 4-hydroxy-2-methylthieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13008353.png)
